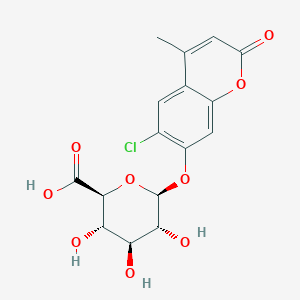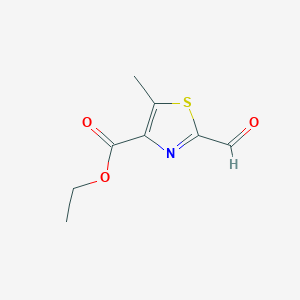
n-Decyl-1,1,2,2-d4 Alcohol
Descripción general
Descripción
N-Decyl-1,1,2,2-d4 Alcohol, also known as 1-Decanol-d4, is a stable compound if stored under recommended conditions . It has a molecular formula of C10H22O and a molecular weight of 162.31 g/mol . The IUPAC name for this compound is 1,1,2,2-tetradeuteriodecan-1-ol .
Molecular Structure Analysis
The molecular structure of n-Decyl-1,1,2,2-d4 Alcohol can be represented by the following SMILES notation: [2H]C([2H])(CCCCCCCC)C([2H])([2H])O . This notation represents the structure of the molecule in a linear format, where each atom is represented by its symbol and bonds are implied by the order of the atoms.Physical And Chemical Properties Analysis
N-Decyl-1,1,2,2-d4 Alcohol has several computed properties. It has a molecular weight of 162.31 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . It has a Rotatable Bond Count of 8 . Its Exact Mass and Monoisotopic Mass are both 162.192172305 g/mol . Its Topological Polar Surface Area is 20.2 Ų . It has a Heavy Atom Count of 11 . It has an Isotope Atom Count of 4 .Aplicaciones Científicas De Investigación
Surfactants and Detergents
n-Decyl-1,1,2,2-d4 Alcohol is used in the production of surfactants due to its physicochemical properties. Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They are key ingredients in detergents and are used for cleaning purposes because they can solubilize oils and hold dirt in suspension, allowing it to be washed away .
Plasticizers
This compound is also utilized in the manufacture of plasticizers, which are added to plastics to increase their flexibility, transparency, durability, and longevity. Plasticizers work by embedding themselves between the chains of polymers, spacing them apart (increasing the “free volume”), and thus significantly lowering the glass transition temperature for the plastic and making it softer .
Lubricants
n-Decyl-1,1,2,2-d4 Alcohol serves as a precursor or an intermediate in the synthesis of lubricants. Lubricants are substances introduced to reduce friction between surfaces in mutual contact, which ultimately reduces the heat generated when the surfaces move.
4. Skin Permeation Enhancer for Transdermal Drug Delivery The ability of n-Decyl-1,1,2,2-d4 Alcohol to permeate the skin has led to its investigation as a penetration enhancer for transdermal drug delivery systems. Penetration enhancers are substances that increase permeability of the skin to various drugs, thereby promoting their absorption .
Safety and Hazards
N-Decyl-1,1,2,2-d4 Alcohol should be handled with care. It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves and eye/face protection should be worn. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Keep away from heat/sparks/open flames/hot surfaces .
Mecanismo De Acción
Target of Action
Alcohols generally target the central nervous system (CNS). They act on various neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids .
Mode of Action
Alcohols are both GABA agonists and glutamate N-methyl-D-aspartate (NMDA) receptor antagonists. They also facilitate dopamine release from the nucleus accumbens .
Result of Action
The effects of alcohol can range from relief from anxiety and disinhibition to ataxia and general anesthesia, depending on its blood concentration .
Propiedades
IUPAC Name |
1,1,2,2-tetradeuteriodecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3/i9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKFXSUHUHTGQN-YQUBHJMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCC)C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid](/img/structure/B1433711.png)





![4-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)aniline](/img/structure/B1433719.png)
![Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-](/img/structure/B1433723.png)





